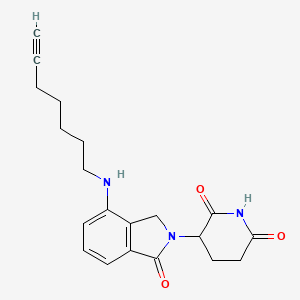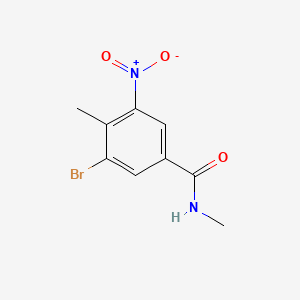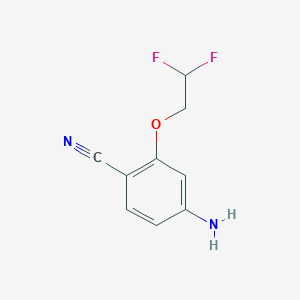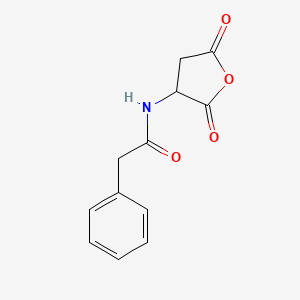
3-(Difluoromethoxy)-5-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethoxy)-5-nitrophenol is an organic compound characterized by the presence of a difluoromethoxy group and a nitro group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-5-nitrophenol typically involves the introduction of the difluoromethoxy group and the nitro group onto a phenol ring. One common method involves the reaction of 3-hydroxy-5-nitrophenol with difluoromethylating agents under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethoxy)-5-nitrophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the difluoromethoxy group under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Aminophenols
Substitution: Substituted phenols with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethoxy)-5-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Wirkmechanismus
The mechanism of action of 3-(Difluoromethoxy)-5-nitrophenol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, while the nitro group can participate in redox reactions, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethoxy)-5-nitrophenol: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
3-(Methoxy)-5-nitrophenol: Contains a methoxy group instead of a difluoromethoxy group.
3-(Chloromethoxy)-5-nitrophenol: Contains a chloromethoxy group instead of a difluoromethoxy group.
Uniqueness
3-(Difluoromethoxy)-5-nitrophenol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials .
Eigenschaften
Molekularformel |
C7H5F2NO4 |
|---|---|
Molekulargewicht |
205.12 g/mol |
IUPAC-Name |
3-(difluoromethoxy)-5-nitrophenol |
InChI |
InChI=1S/C7H5F2NO4/c8-7(9)14-6-2-4(10(12)13)1-5(11)3-6/h1-3,7,11H |
InChI-Schlüssel |
WROBLEYAYDJFSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1O)OC(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


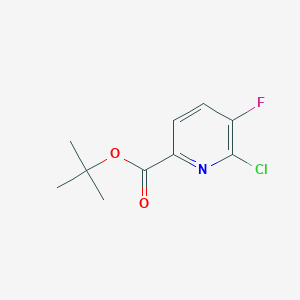
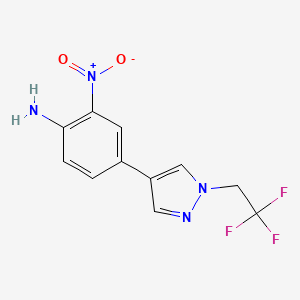
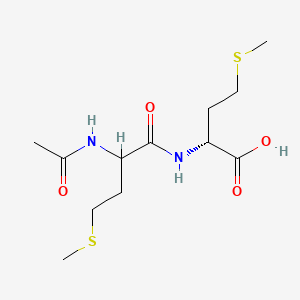
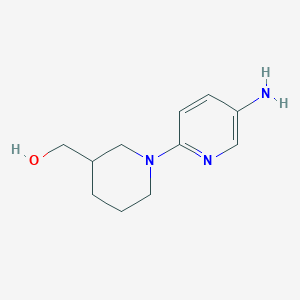
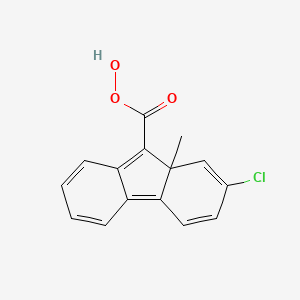
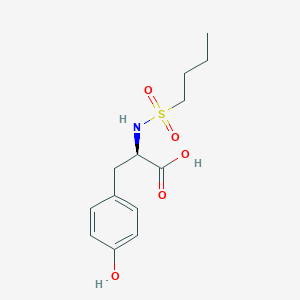
![(R)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate](/img/structure/B14764705.png)
